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Compound of Interest

Compound Name: Amg-837

Cat. No.: B605415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMG-837, a novel partial

agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1

(FFAR1). AMG-837 has been investigated for its potential as a therapeutic agent for type 2

diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3][4]

This guide details its mechanism of action, quantitative activity, and the experimental protocols

used in its characterization.

Core Mechanism of Action
AMG-837 functions as a partial agonist at the GPR40 receptor, which is predominantly

expressed on pancreatic β-cells.[2][5] Upon binding, it activates the Gαq signaling pathway, a

characteristic feature of GPR40 activation.[2][5] This activation leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] The subsequent increase

in intracellular calcium (Ca2+) levels, triggered by IP3, potentiates the secretion of insulin from

β-cells in a glucose-dependent manner.[1][6][7] This glucose dependency is a key feature,

suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like

sulfonylureas.[2][8]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for AMG-837.
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Table 1: In Vitro Activity of AMG-837

Assay Type
Cell
Line/Syste
m

Species EC50 (nM)

Efficacy (%
of Full
Agonist/Nat
ural Ligand)

Reference(s
)

GTPγS

Binding

A9_GPR40

cell

membranes

Human 1.5 ± 0.1 Not Reported [2][5]

Inositol

Phosphate

Accumulation

A9 cells

stably

expressing

GPR40

Human Not Reported
Partial

Agonist
[9]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Human 120 ± 10

29%

(compared to

natural

ligands)

[9]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Mouse 22.6 ± 1.8 Not Reported [2]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Rat 31.7 ± 1.8 Not Reported [2]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Dog 71.3 ± 5.8 Not Reported [2]

Aequorin

Ca2+ Flux

CHO cells

expressing

GPR40

Rhesus

Monkey
30.6 ± 4.3 Not Reported [2]

Insulin

Secretion

Isolated

Mouse Islets
Mouse 142 ± 20 Not Reported [2]
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Table 2: In Vivo Efficacy of AMG-837 in Rodent Models

Animal Model Dosing Effect Reference(s)

Sprague-Dawley Rats
Single oral gavage

(0.3, 1, 3 mg/kg)

Dose-dependent

improvement in

glucose tolerance and

potentiation of insulin

secretion during

IPGTT.

[10]

Zucker Fatty Rats
Single oral gavage

(0.3, 1, 3 mg/kg)

Lowered glucose

excursions and

increased GSIS

during IPGTT.

[1][10]

Zucker Fatty Rats

Daily oral gavage

(0.03, 0.1, 0.3 mg/kg)

for 21 days

Sustained

improvement in

glucose tolerance.

[1][10]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to GPR40.

Membrane Preparation: Cell membranes were prepared from an A9 cell line stably

overexpressing human GPR40 (A9_GPR40).

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100

mM NaCl, 10 mM MgCl2, and 0.1% BSA.

Incubation: Membranes were incubated with varying concentrations of AMG-837, GDP, and

[35S]GTPγS.

Separation: Bound [35S]GTPγS was separated from unbound using an antibody capture

method.
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Detection: The amount of bound [35S]GTPγS was quantified by scintillation counting.

Data Analysis: The EC50 value was determined by fitting the data to a sigmoidal dose-

response curve.[2][5]

Aequorin Ca2+ Flux Assay
This cell-based assay measures the increase in intracellular calcium upon GPR40 activation.

Cell Culture: CHO cells were co-transfected with a GPR40 expression plasmid and an

aequorin expression plasmid.

Aequorin Loading: Cells were incubated with coelenterazine to reconstitute the active

aequorin photoprotein.

Compound Addition: Varying concentrations of AMG-837 were added to the cells.

Luminescence Detection: The luminescence signal, which is proportional to the intracellular

Ca2+ concentration, was measured using a luminometer.

Data Analysis: EC50 values were calculated from the dose-response curves. To assess

partial agonism, experiments were also conducted with varying amounts of transfected

GPR40 expression plasmid and compared to the maximal effect of the natural ligand

docosahexaenoic acid (DHA).[2][10]

Insulin Secretion Assay from Isolated Islets
This ex vivo assay directly measures the effect of AMG-837 on insulin secretion from

pancreatic islets.

Islet Isolation: Pancreatic islets were isolated from mice.

Pre-incubation: Islets were pre-incubated in a buffer containing a non-stimulatory glucose

concentration.

Stimulation: Islets were then incubated with varying concentrations of AMG-837 in the

presence of a stimulatory glucose concentration (e.g., 16.7 mM).[9]
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Sample Collection: The supernatant was collected after the incubation period.

Insulin Measurement: Insulin concentration in the supernatant was measured using an

ELISA or radioimmunoassay.

Data Analysis: The EC50 for insulin secretion was determined from the dose-response data.

The glucose dependency of AMG-837's effect was confirmed by performing the assay at

different glucose concentrations.[8]

Visualizations
The following diagrams illustrate key pathways and workflows related to AMG-837 and GPR40.
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Caption: GPR40 Signaling Pathway Activated by AMG-837.
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Caption: Experimental Workflow for Aequorin Ca2+ Flux Assay.
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Caption: Logical Relationship of GPR40 Activation and Effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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